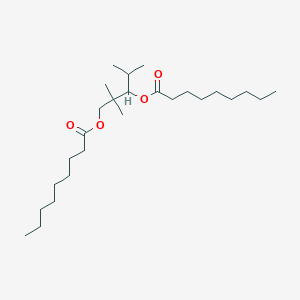
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate is an organic compound known for its use as a plasticizer and coalescing agent. It is a diester derived from 2,2,4-trimethyl-1,3-pentanediol and pelargonic acid. This compound is valued for its ability to enhance the flexibility and durability of various polymeric materials, making it a crucial component in the production of plastics, coatings, and adhesives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1,3-pentanediol dipelargonate typically involves the esterification of 2,2,4-trimethyl-1,3-pentanediol with pelargonic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to around 150-180°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2,2,4-trimethyl-1,3-pentanediol dipelargonate is carried out in large-scale reactors. The process involves the continuous feeding of 2,2,4-trimethyl-1,3-pentanediol and pelargonic acid into the reactor, along with the acid catalyst. The reaction mixture is maintained at the desired temperature and pressure to optimize the yield and purity of the product. After the reaction is complete, the product is separated and purified using techniques such as distillation, filtration, and drying.
化学反応の分析
Types of Reactions
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester groups are exchanged with other alcohols or acids.
Common Reagents and Conditions
Esterification: Pelargonic acid, acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), reflux conditions.
Hydrolysis: Water, base catalysts (e.g., sodium hydroxide), elevated temperatures.
Transesterification: Alcohols or acids, acid or base catalysts, moderate temperatures.
Major Products Formed
Esterification: this compound.
Hydrolysis: 2,2,4-Trimethyl-1,3-pentanediol and pelargonic acid.
Transesterification: New esters formed by exchanging ester groups with other alcohols or acids.
科学的研究の応用
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and as a coalescing agent in coatings and adhesives.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Medicine: Explored for its use in medical devices and implants, where its flexibility and durability are advantageous.
Industry: Widely used in the production of plastics, coatings, adhesives, and sealants. It improves the mechanical properties and longevity of these materials.
作用機序
The primary mechanism by which 2,2,4-trimethyl-1,3-pentanediol dipelargonate exerts its effects is through plasticization. As a plasticizer, it reduces the intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in enhanced flexibility, durability, and processability of the polymeric materials. The compound interacts with the polymer matrix at the molecular level, disrupting the crystalline structure and promoting a more amorphous and flexible state.
類似化合物との比較
Similar Compounds
- 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate
- 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate
- 2,2,4-Trimethyl-1,3-pentanediol
Uniqueness
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate is unique due to its specific ester groups derived from pelargonic acid, which impart distinct properties such as enhanced flexibility and compatibility with a wide range of polymers. Compared to its analogs, it offers superior performance in applications requiring high flexibility and durability, making it a preferred choice in the production of high-performance plastics and coatings.
特性
CAS番号 |
15721-83-2 |
|---|---|
分子式 |
C26H50O4 |
分子量 |
426.7 g/mol |
IUPAC名 |
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate |
InChI |
InChI=1S/C26H50O4/c1-7-9-11-13-15-17-19-23(27)29-21-26(5,6)25(22(3)4)30-24(28)20-18-16-14-12-10-8-2/h22,25H,7-21H2,1-6H3 |
InChIキー |
CYIXYIDXFMPPSQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCCCCCC |
正規SMILES |
CCCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCCCCCC |
Key on ui other cas no. |
15721-83-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















